RGD Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

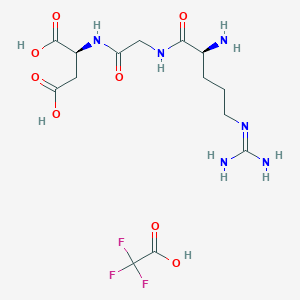

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDETPEHPAQDC-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F3N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RGD Trifluoroacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine-Glycine-Aspartic acid (RGD) peptide sequence is a cornerstone of cell adhesion research, serving as the minimal recognition motif for many integrin receptors. RGD trifluoroacetate is a widely utilized synthetic form of this peptide, valued for its role in investigating integrin-ligand interactions, cell signaling, and for its potential in the development of targeted therapeutics and biomaterials. This technical guide provides an in-depth overview of the chemical structure, properties, and experimental applications of this compound, with a focus on providing practical information for laboratory use.

The trifluoroacetate (TFA) counterion, a remnant of the solid-phase peptide synthesis and purification process, is an important consideration in experimental design. While often considered inert, researchers should be aware of potential, though often minimal, biological effects of TFA, especially in sensitive assay systems.[1][2]

Chemical Structure and Physicochemical Properties

This compound is a salt composed of the RGD peptide and a trifluoroacetate counterion. The specific peptide sequence can vary, with flanking amino acids often added to modulate stability and binding affinity. A common form is the simple tripeptide Arg-Gly-Asp.

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₁₂H₂₂N₆O₆ · xCF₃COOH | For the simple RGD tripeptide. The number of TFA molecules (x) can vary. |

| Molecular Weight | 346.34 g/mol (peptide only) | The overall molecular weight will vary with the number of TFA counterions. |

| Appearance | White to off-white lyophilized powder | |

| Purity | Typically ≥95% | Should be confirmed by the supplier's certificate of analysis. |

| Storage | Store lyophilized powder at -20°C or -80°C, desiccated and protected from light. | Stable for several years under these conditions. |

| Solubility | It is recommended to test the solubility of a small amount of peptide before dissolving the entire sample. | |

| Water | Soluble | |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Solution Stability | Prepare solutions fresh for optimal activity. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and it is often recommended to use them within a day. | The stability of RGD peptides in solution is pH-dependent, with degradation of the aspartic acid residue being a primary concern. Cyclic RGD peptides generally exhibit greater stability in solution compared to their linear counterparts. |

Biological Properties and Activity

The biological activity of RGD peptides stems from their ability to bind to and modulate the function of integrins, a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell interactions. This interaction is critical in a wide range of physiological and pathological processes, including cell adhesion, migration, proliferation, differentiation, and apoptosis.

By mimicking the natural ligands of integrins, such as fibronectin and vitronectin, RGD peptides can act as competitive inhibitors, blocking the binding of these extracellular matrix (ECM) proteins and thereby disrupting cell adhesion and downstream signaling. This inhibitory activity is the basis for many of its experimental applications and therapeutic potential.

Table 2: Comparative Biological Activity of RGD Peptides

| Peptide | Integrin Target | IC₅₀ (nM) | Assay System |

| Linear GRGDSP | αvβ3 | 12 - 89 | Cell-free integrin binding assay |

| α5β1 | 34 - 335 | Cell-free integrin binding assay | |

| αvβ5 | 167 - 580 | Cell-free integrin binding assay | |

| Cyclic c(RGDfV) (Cilengitide) | αvβ3 | ~1-10 | Various cell-based and cell-free assays |

| αvβ5 | ~10-100 | Various cell-based and cell-free assays | |

| α5β1 | >1000 | Various cell-based and cell-free assays | |

| Echistatin (a disintegrin) | αvβ3 | 0.46 | Cell-free integrin binding assay |

| α5β1 | 0.57 | Cell-free integrin binding assay | |

| αIIbβ3 | 0.9 | Cell-free integrin binding assay |

Note: IC₅₀ values can vary significantly depending on the specific assay conditions, including the cell type, ligand, and detection method. The values presented here are representative ranges from multiple studies for comparative purposes.

Signaling Pathways

The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events, primarily initiated by the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at sites of focal adhesion. This FAK-Src signaling complex phosphorylates numerous downstream effector proteins, leading to the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways, which in turn regulate gene expression and cellular responses like proliferation, survival, and migration.

Caption: Integrin-FAK-Src signaling cascade initiated by RGD binding.

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Proper preparation of this compound solutions is critical for obtaining reproducible results.

-

Reconstitution of Lyophilized Peptide:

-

Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation of moisture.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

Add the desired volume of a suitable sterile solvent (e.g., sterile water, PBS, or DMSO) to the vial to create a stock solution (e.g., 1-10 mg/mL).

-

Gently vortex or sonicate to ensure complete dissolution.

-

-

Storage of Stock Solutions:

-

For long-term storage, it is recommended to prepare stock solutions in an organic solvent like DMSO.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store DMSO stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw a single aliquot of the stock solution.

-

Dilute the stock solution to the final working concentration in the appropriate sterile aqueous buffer (e.g., cell culture medium or binding buffer).

-

Ensure the final concentration of the organic solvent (if used for the stock solution) is low enough to not affect the biological assay (typically <0.5%).

-

Cell Adhesion Inhibition Assay

This assay measures the ability of soluble this compound to inhibit the attachment of cells to a substrate coated with an ECM protein.

-

Plate Coating:

-

Coat the wells of a 96-well tissue culture plate with an ECM protein solution (e.g., 10 µg/mL fibronectin or vitronectin in sterile PBS) and incubate overnight at 4°C or for 1-2 hours at 37°C.

-

Aspirate the coating solution and wash the wells three times with sterile PBS.

-

Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS) for 1 hour at 37°C.

-

Wash the wells three times with sterile PBS.

-

-

Cell Preparation and Treatment:

-

Harvest cells (e.g., fibroblasts, endothelial cells, or tumor cell lines known to express RGD-binding integrins) and resuspend them in serum-free medium.

-

Prepare serial dilutions of this compound and a negative control peptide (e.g., RGE or a scrambled peptide) in serum-free medium.

-

Pre-incubate the cells with the different concentrations of the peptides for 15-30 minutes at 37°C.

-

-

Cell Seeding and Incubation:

-

Seed the pre-incubated cell suspension into the coated and blocked wells (e.g., 1 x 10⁴ to 5 x 10⁴ cells per well).

-

Incubate the plate for a defined period (e.g., 30-90 minutes) at 37°C in a CO₂ incubator to allow for cell attachment.

-

-

Quantification of Adherent Cells:

-

Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for the specific cell type.

-

Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde or methanol).

-

Stain the cells with a dye such as crystal violet.

-

Solubilize the dye and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of adherent cells.

-

Competitive Integrin Binding Assay (ELISA-based)

This assay quantifies the ability of this compound to compete with a labeled ligand for binding to purified integrin receptors.

-

Plate Coating:

-

Coat the wells of a 96-well high-binding microplate with a solution of purified integrin receptor (e.g., 0.5-2 µg/mL of αvβ3) in a suitable coating buffer overnight at 4°C.

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the wells three times with wash buffer.

-

-

Competitive Binding:

-

Prepare serial dilutions of this compound and a known non-competing control.

-

Add the diluted peptides to the wells.

-

Immediately add a constant concentration of a labeled ligand (e.g., biotinylated fibronectin or a biotinylated cyclic RGD peptide) to all wells.

-

Incubate the plate for 1-2 hours at room temperature to allow for competitive binding to reach equilibrium.

-

-

Detection:

-

Wash the wells three times to remove unbound ligands.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.

-

Wash the wells thoroughly.

-

Add an HRP substrate (e.g., TMB) and allow the color to develop.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis:

-

The absorbance is inversely proportional to the binding of the this compound.

-

Plot the percentage of inhibition versus the log concentration of the RGD peptide to determine the IC₅₀ value.

-

Caption: A typical workflow for a cell adhesion inhibition assay.

Conclusion

This compound is a powerful and versatile tool for researchers studying integrin-mediated cellular processes. A thorough understanding of its chemical and biological properties, coupled with the use of well-defined experimental protocols, is essential for generating reliable and reproducible data. Careful consideration of factors such as peptide stability, solution preparation, and the potential influence of the trifluoroacetate counterion will contribute to the success of in vitro and in vivo investigations. This guide provides a foundational resource to aid researchers in the effective utilization of this compound in their scientific endeavors.

References

RGD Trifluoroacetate: A Technical Guide to a Key Integrin Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGD Trifluoroacetate is a salt form of the Arg-Gly-Asp (RGD) tripeptide, a ubiquitous and critically important motif in cell biology. First identified as the minimal recognition sequence within fibronectin required for cell attachment, the RGD sequence is a primary ligand for a significant subset of the integrin family of transmembrane receptors.[1] Integrins, by binding to extracellular matrix (ECM) proteins containing the RGD motif, mediate cell adhesion, migration, proliferation, and differentiation.[2][3] This technical guide provides an in-depth overview of this compound, its physicochemical properties, its role in mediating cell-matrix interactions, and its applications in research and therapeutics.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. This information is crucial for the preparation of stock solutions, experimental design, and data interpretation.

| Property | Value |

| CAS Number | 2378808-45-6 |

| Molecular Formula | C14H23F3N6O8 |

| Molecular Weight | 460.36 g/mol |

| Sequence | Arg-Gly-Asp |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Storage | Store at -20°C for long-term stability |

The RGD-Integrin Axis: A Central Mediator of Cellular Function

The biological effects of RGD peptides are mediated through their binding to integrins. There are 24 known integrin heterodimers, and at least eight of these recognize the RGD sequence.[2][4] This interaction is fundamental to the communication between a cell and its surrounding environment, triggering bidirectional signaling that influences cell behavior.

Key RGD-Binding Integrins and Their Ligands

| Integrin Subtype | Key Endogenous Ligands Containing RGD |

| αvβ3 | Vitronectin, Fibronectin, Osteopontin, Laminin |

| αvβ5 | Vitronectin |

| α5β1 | Fibronectin |

| αIIbβ3 | Fibrinogen, von Willebrand Factor |

| αvβ6 | Fibronectin, Tenascin, Latency Associated Peptide (LAP) of TGF-β |

| αvβ1 | Fibronectin, Vitronectin |

| αvβ8 | Latency Associated Peptide (LAP) of TGF-β |

| α8β1 | Fibronectin, Vitronectin, Tenascin |

Integrin-Mediated Signaling Pathways

The binding of RGD-containing ligands to integrins initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This process is central to cellular responses such as adhesion, migration, and proliferation. A simplified representation of this signaling pathway is depicted below.

Upon RGD binding, integrins cluster and recruit focal adhesion kinase (FAK), which becomes autophosphorylated. This creates docking sites for other signaling molecules, including Src family kinases. Activation of the FAK-Src complex can trigger multiple downstream pathways, including the PI3K/Akt pathway, which is crucial for cell survival, and the Ras/Raf/MEK/ERK (MAPK) pathway, which regulates proliferation and gene expression.

Applications in Research and Drug Development

The pivotal role of the RGD-integrin interaction has made RGD peptides, including this compound, invaluable tools in various research and therapeutic areas.

-

Cancer Research: Many cancer cells overexpress certain integrins, such as αvβ3 and αvβ6, which are involved in tumor growth, angiogenesis, and metastasis. RGD peptides can be used to selectively target these cancer cells for imaging or drug delivery. For example, RGD-functionalized nanoparticles can be used to deliver chemotherapeutics directly to the tumor site, potentially reducing systemic toxicity.

-

Biomaterials and Tissue Engineering: RGD peptides are widely used to functionalize biomaterials to promote cell adhesion and tissue regeneration. By coating a material with RGD, researchers can create a surface that mimics the natural ECM, encouraging cells to attach, spread, and differentiate in a controlled manner.

-

Drug Delivery: The ability of RGD to target specific cell types has been exploited for the delivery of various therapeutic agents, including mRNA. RGD-based lipids can be incorporated into lipid nanoparticles (LNPs) to enhance their uptake by cells expressing the target integrins.

Experimental Protocols

This compound can be used in a variety of in vitro and in vivo experimental settings. Below are generalized protocols for common assays.

Cell Adhesion Assay

This assay measures the ability of cells to attach to a surface coated with an RGD peptide.

Methodology:

-

Plate Coating:

-

Prepare a solution of this compound in a suitable buffer (e.g., PBS).

-

Coat the wells of a 96-well plate with the RGD solution (e.g., at a concentration of 1 µM) and incubate for a specified time (e.g., 1 hour at 37°C or overnight at 4°C).

-

Wash the wells with PBS to remove any unbound peptide.

-

Block non-specific binding sites by incubating the wells with a blocking agent, such as Bovine Serum Albumin (BSA).

-

-

Cell Seeding:

-

Harvest cells of interest (e.g., HeLa cells or Human Dermal Fibroblasts) and resuspend them in a serum-free medium containing a low percentage of BSA.

-

Seed the cells into the coated wells at a predetermined density (e.g., 2 x 10^4 cells/well).

-

-

Incubation and Washing:

-

Incubate the plate for a short period (e.g., 1 hour) to allow for cell attachment.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

-

Quantification:

-

Fix and stain the remaining adherent cells (e.g., with crystal violet).

-

Elute the stain and measure the absorbance using a plate reader. Alternatively, count the attached cells under a microscope.

-

Competitive Binding Assay

This assay is used to determine the binding affinity (e.g., IC50) of an RGD peptide by measuring its ability to compete with a labeled ligand for integrin binding.

Methodology:

-

Cell Preparation:

-

Use a cell line that expresses the integrin of interest (e.g., U87MG cells for αvβ3).

-

-

Competition Reaction:

-

Incubate the cells with a known, labeled ligand that binds to the target integrin (e.g., 125I-echistatin).

-

Simultaneously, add varying concentrations of the unlabeled competitor, this compound.

-

-

Incubation and Separation:

-

Allow the binding reaction to reach equilibrium.

-

Separate the cells from the unbound ligand (e.g., by centrifugation).

-

-

Quantification:

-

Measure the amount of labeled ligand bound to the cells (e.g., using a gamma counter for a radiolabeled ligand).

-

Plot the percentage of bound labeled ligand as a function of the this compound concentration.

-

-

Data Analysis:

-

Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the labeled ligand binding, using non-linear regression analysis.

-

Conclusion

This compound, as a stable and pure form of the fundamental RGD tripeptide, is a powerful tool for investigating and manipulating cell-matrix interactions. Its ability to engage with a wide array of integrins makes it central to studies in cell adhesion, cancer biology, and regenerative medicine. A thorough understanding of its properties and the signaling pathways it modulates is essential for its effective application in both basic research and the development of next-generation therapeutics.

References

The Solubility of RGD Trifluoroacetate: A Technical Guide for Researchers

Introduction

The Arginyl-Glycyl-Aspartyl (RGD) peptide motif is a cornerstone of cell adhesion research, mediating the interaction between extracellular matrix (ECM) proteins and cell surface integrins.[1][2] Synthetic RGD peptides, often supplied as a trifluoroacetate (TFA) salt, are invaluable tools in drug development, tissue engineering, and cell biology to study these interactions, target specific cells, or promote cell adhesion to biomaterials.[2][3] However, a critical and often challenging prerequisite for the successful use of these peptides is achieving proper solubilization. Improper dissolution can lead to inaccurate concentration calculations, peptide aggregation, and ultimately, experimental failure.[4]

This technical guide provides an in-depth overview of the solubility of RGD trifluoroacetate in various common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for reconstitution, and visual diagrams of both a generalized solubilization workflow and the canonical RGD-integrin signaling pathway.

Data Presentation: Solubility of this compound

The solubility of this compound is dependent on the solvent system employed. The trifluoroacetate counter-ion, a remnant of the peptide synthesis and purification process, can influence the peptide's overall physicochemical properties. Below is a summary of reported solubility values in common solvents. It is important to note that these values can be influenced by the specific peptide sequence (e.g., flanking residues), purity, and the presence of other salts.

| Solvent | Reported Solubility | Notes |

| Water (H₂O) | 125 mg/mL | Requires sonication to achieve dissolution. Another source reports solubility up to 10 mg/mL for RGD peptide. |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | A common organic solvent for creating stock solutions. |

| Dimethylformamide (DMF) | ~14 mg/mL | An alternative organic solvent with higher capacity for this compound than DMSO. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.33 mg/mL | Represents solubility in a common aqueous buffer. Aqueous solutions are not recommended for storage for more than one day. |

Experimental Protocols

Achieving successful peptide dissolution requires a systematic approach. The following protocols are synthesized from established peptide handling guidelines and are broadly applicable to this compound.

Preliminary Analysis and Solvent Selection

Before attempting to dissolve the peptide, analyze its amino acid sequence to predict its overall charge and hydrophobicity. The simple RGD tripeptide has one basic residue (Arginine, R), one acidic residue (Aspartic Acid, D), and a neutral residue (Glycine, G).

-

Assign charge values:

-

Basic residues (K, R, H, N-terminus): +1

-

Acidic residues (D, E, C-terminus): -1

-

-

RGD Peptide Calculation (at neutral pH):

-

Arginine (R): +1

-

Aspartic Acid (D): -1

-

N-terminal amine: +1

-

C-terminal carboxyl: -1

-

Net Charge: 0

-

A net charge of zero suggests the peptide may have limited solubility in plain water and might require the use of organic solvents or pH adjustments.

General Protocol for Peptide Solubilization

It is crucial to test solubility on a small amount of the peptide before dissolving the entire stock.

-

Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation. Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to pellet all the powder at the bottom.

-

Initial Solvent Test (Water): Attempt to dissolve the peptide in sterile, distilled water. For this compound, sonication is often required to facilitate dissolution in water.

-

Organic Solvents (for Stock Solutions): If aqueous solubility is low or a high concentration is needed, use an organic solvent like DMSO or DMF.

-

Add a small amount of the organic solvent to the vial to completely dissolve the peptide.

-

Once fully dissolved, this stock solution can be slowly added dropwise to a vigorously stirring aqueous buffer to achieve the final desired concentration.

-

Caution: Ensure the final concentration of the organic solvent is compatible with your experimental system, as it can have physiological effects. For cell-based assays, DMSO concentration should generally be kept below 0.5-1%.

-

-

Aiding Dissolution: If the peptide does not readily dissolve:

-

Sonication: Use a bath sonicator in short bursts (e.g., 3 x 10 seconds) with cooling on ice in between to break up aggregates and improve solubility.

-

Warming: Gentle warming can also aid solubility, but should be done with caution to avoid peptide degradation.

-

-

Storage: Store stock solutions aliquoted at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of RGD peptide should be prepared fresh and not stored for more than a day.

Considerations for the Trifluoroacetate (TFA) Counter-ion

Trifluoroacetic acid (TFA) is used during peptide synthesis and purification. Residual TFA binds to the peptide as a counter-ion. While this often aids solubility, TFA can be toxic to cells and may interfere with certain biological assays. If TFA is a concern, several methods can be employed for its removal, typically involving ion exchange on an HPLC column or repeated lyophilization from an HCl solution.

Mandatory Visualizations

Experimental Workflow for Peptide Solubilization

References

Methodological & Application

Application Note: In Vitro Cell Adhesion Assay Using RGD Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion, a fundamental biological process, governs tissue architecture, cellular communication, and response to the extracellular matrix (ECM). The Arginine-Glycine-Aspartic acid (RGD) sequence is a key recognition motif within ECM proteins like fibronectin, vitronectin, and fibrinogen, mediating cell attachment through integrin receptors.[1][2] Understanding and quantifying cell adhesion is crucial in various research areas, including cancer biology, tissue engineering, and the development of novel therapeutics. This application note provides a detailed protocol for an in vitro cell adhesion assay using RGD Trifluoroacetate, a synthetic peptide that mimics the natural binding site for integrins.

This compound is a salt form of the RGD peptide, which is commonly used in research due to its stability and purity.[3][4][5] This protocol outlines the steps for coating culture surfaces with this compound, seeding cells, quantifying cell adhesion, and interpreting the results. The provided methodologies and data will enable researchers to reliably assess the adhesive properties of different cell types and to screen for compounds that modulate cell-matrix interactions.

Data Presentation

The following tables summarize quantitative data from representative cell adhesion experiments using varying concentrations of RGD peptide. These tables are intended to serve as a reference for expected outcomes and to guide the design of new experiments.

Table 1: Effect of RGD Concentration on Cell Adhesion

| RGD Concentration (µg/mL) | Cell Type | Adherent Cells (Normalized Absorbance at 570 nm) | Reference |

| 0 (Control) | Human Umbilical Vein Endothelial Cells (HUVECs) | 0.15 ± 0.03 | |

| 1 | HUVECs | 0.45 ± 0.05 | |

| 5 | HUVECs | 0.82 ± 0.07 | |

| 10 | HUVECs | 0.95 ± 0.06 |

Table 2: Cell Adhesion on Different RGD Peptide Densities

| RGD Solution Concentration (mM) | Resulting Peptide Surface Density (pg/mm²) | Adherent Fibroblasts (cells/mm²) | Reference |

| 0.001 | Not Determined | ~18 | |

| 0.01 | 0.8 ± 0.3 | Not Determined | |

| 0.1 | 7.9 ± 0.6 | ~35 | |

| 1 | 10.3 ± 0.8 | Not Determined |

Experimental Protocols

Materials

-

This compound (crystalline solid)

-

Sterile phosphate-buffered saline (PBS), pH 7.2-7.4

-

Sterile, tissue culture-treated multi-well plates (e.g., 96-well)

-

Cell line of interest

-

Complete cell culture medium

-

Trypsin-EDTA solution

-

Bovine serum albumin (BSA)

-

Crystal Violet staining solution (0.5% w/v in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Microplate reader

Protocol 1: Preparation of RGD-Coated Plates

-

Reconstitution of this compound:

-

This compound is a crystalline solid. To prepare a stock solution, dissolve the peptide in sterile PBS (pH 7.2). The solubility in PBS is approximately 0.3 mg/mL. For higher concentrations, organic solvents like DMSO (up to 5 mg/mL) or DMF (up to 14 mg/mL) can be used, but the final concentration of the organic solvent in the cell culture should be minimized.

-

Vortex gently to ensure complete dissolution. It is not recommended to store the aqueous solution for more than one day.

-

-

Coating Procedure:

-

Dilute the this compound stock solution to the desired working concentrations (e.g., 1, 5, 10 µg/mL) in sterile PBS.

-

Add an appropriate volume of the diluted RGD solution to each well of a multi-well plate to completely cover the surface (e.g., 50 µL for a 96-well plate).

-

As a negative control, add PBS without the RGD peptide to a set of wells.

-

Incubate the plate at 37°C for 1-2 hours or at 4°C overnight in a humidified incubator.

-

Aspirate the coating solution from the wells.

-

Gently wash the wells twice with sterile PBS to remove any unbound peptide.

-

To block non-specific cell adhesion, incubate the wells with a solution of 1% BSA in PBS for 30-60 minutes at 37°C.

-

Aspirate the BSA solution and wash the wells once more with sterile PBS. The plates are now ready for the cell adhesion assay.

-

Protocol 2: Cell Adhesion Assay

-

Cell Preparation:

-

Culture the cells of interest to 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in serum-free medium and perform a cell count to determine the cell concentration.

-

-

Cell Seeding:

-

Adjust the cell suspension to the desired concentration in serum-free medium (e.g., 1 x 10⁵ to 5 x 10⁵ cells/mL).

-

Add 100 µL of the cell suspension to each RGD-coated and control well (resulting in 1 x 10⁴ to 5 x 10⁴ cells per well for a 96-well plate).

-

-

Incubation and Washing:

-

Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-90 minutes) to allow for cell attachment. The optimal incubation time may vary depending on the cell type.

-

After incubation, gently wash the wells twice with PBS to remove non-adherent cells. Be careful not to disturb the attached cells.

-

Protocol 3: Quantification of Adherent Cells using Crystal Violet Staining

-

Fixation:

-

Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

-

-

Staining:

-

Aspirate the fixative and gently wash the wells twice with deionized water.

-

Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.

-

-

Washing and Solubilization:

-

Carefully wash the wells with deionized water until the excess stain is removed.

-

Allow the plates to air dry completely.

-

Add 100 µL of a solubilization buffer (e.g., 10% acetic acid) to each well to dissolve the stain from the adherent cells.

-

Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of the solubilized stain at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro cell adhesion assay.

Caption: Simplified RGD-integrin signaling pathway leading to cell adhesion.

References

- 1. benchchem.com [benchchem.com]

- 2. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. RGD Peptide (trifluoroacetate salt) | CAS 114681-65-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

RGD Trifluoroacetate for Hydrogel Functionalization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of hydrogels with bioactive motifs is a cornerstone of modern tissue engineering and drug delivery research. Among these motifs, the Arginine-Glycine-Aspartic acid (RGD) peptide sequence stands out for its pivotal role in mediating cell adhesion.[1] This tripeptide, found in extracellular matrix (ECM) proteins like fibronectin, vitronectin, and laminin, is recognized by integrin receptors on the cell surface, initiating a cascade of signaling events that regulate cell attachment, proliferation, migration, and differentiation.[2][3] RGD trifluoroacetate is a common commercially available form of the RGD peptide, where trifluoroacetate is a counter-ion from the synthesis and purification process. While the trifluoroacetate ion itself does not partake in the bioconjugation, its presence should be considered as it can potentially influence the biological system.[2][4]

This document provides detailed application notes and protocols for the functionalization of hydrogels using this compound. It is intended to guide researchers in selecting appropriate conjugation strategies and in performing key experiments to characterize the resulting biomaterials and their interactions with cells.

Data Presentation

Quantitative Comparison of Linear vs. Cyclic RGD Peptides

Cyclic RGD peptides generally exhibit enhanced biological activity compared to their linear counterparts due to conformational rigidity, which reduces the entropic penalty upon binding to target receptors and increases resistance to enzymatic degradation.

| Parameter | Linear RGD Peptides | Cyclic RGD Peptides | Reference(s) |

| Integrin Binding Affinity (IC50) | Higher values (lower affinity) | Lower values (higher affinity) | |

| c(RGDfK) vs. linear GRGDS (αvβ3) | ~358-452 nM | ~7-112 nM | |

| Cell Adhesion | Requires higher concentrations | Supports adhesion at up to 100-fold lower concentrations | |

| Stability in Serum | More susceptible to proteolytic degradation | More stable and resistant to enzymatic degradation |

Effect of RGD Concentration on Cellular Behavior

The concentration of immobilized RGD peptides on a hydrogel surface significantly influences cellular responses.

| RGD Concentration | Cell Spreading Area (μm²) | Cell Morphology | Proliferation | Focal Adhesion Formation | Reference(s) |

| 0 mg/mL (on HA hydrogel) | Low | Rounded | Dormant | Low | |

| 1 mg/mL (on HA hydrogel) | Moderate | Intermediate | Increased | Moderate | |

| 4 mg/mL (on HA hydrogel) | High | Spindle-like | High | High | |

| 5 µM (on poly(carboxybetaine) hydrogel) | Low (spheroids) | 3D spheroids | Maintained stemness | - | |

| 5 mM (on poly(carboxybetaine) hydrogel) | High | Spread | Faster proliferation and osteogenic differentiation | - |

Signaling Pathways and Experimental Workflows

RGD-Integrin Signaling Pathway

The binding of RGD to integrin receptors triggers a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and subsequent downstream pathways that regulate cell adhesion, spreading, migration, and survival.

Caption: RGD-Integrin signaling cascade.

Experimental Workflow for Hydrogel Functionalization and Characterization

A typical workflow for creating and evaluating RGD-functionalized hydrogels involves several key steps, from hydrogel synthesis to the assessment of cellular responses.

Caption: Experimental workflow diagram.

Experimental Protocols

Protocol 1: RGD Conjugation to Carboxyl-Containing Hydrogels via EDC/NHS Chemistry

This protocol is suitable for hydrogels containing carboxylic acid groups (e.g., hyaluronic acid, alginate, poly(acrylic acid)).

Materials:

-

Carboxyl-containing hydrogel

-

RGD peptide (trifluoroacetate salt)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Purification system (e.g., dialysis membrane with appropriate MWCO, size-exclusion chromatography)

Procedure:

-

Hydrogel Preparation: Prepare the carboxyl-containing hydrogel according to your established protocol. Ensure the hydrogel is swollen in the Activation Buffer.

-

Activation of Carboxyl Groups:

-

Dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 50 mM each.

-

Add the EDC/NHS solution to the hydrogel. The molar ratio of EDC/NHS to available carboxyl groups on the hydrogel should be optimized, but a 2:1 to 5:1 ratio is a good starting point.

-

Incubate for 15-30 minutes at room temperature with gentle agitation.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

Quickly wash the activated hydrogel with ice-cold Activation Buffer to remove unreacted EDC and NHS. This prevents side reactions.

-

-

Conjugation of RGD Peptide:

-

Dissolve the RGD peptide in Coupling Buffer to the desired final concentration (e.g., 0.1 - 5 mM).

-

Immediately add the RGD solution to the activated hydrogel.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching of Unreacted Sites:

-

Add the Quenching Solution to the hydrogel to a final concentration of 100 mM.

-

Incubate for 30 minutes at room temperature to block any remaining active NHS-esters.

-

-

Purification:

-

Purify the RGD-functionalized hydrogel extensively by dialysis against PBS or deionized water for 2-3 days with frequent buffer changes to remove unreacted peptide and by-products.

-

Protocol 2: RGD Conjugation to Acrylate-Modified Hydrogels via Michael Addition

This protocol is suitable for hydrogels modified with acrylate groups (e.g., PEG-diacrylate, acrylated hyaluronic acid) and peptides containing a free thiol group (cysteine).

Materials:

-

Acrylate-modified hydrogel precursor (e.g., PEGDA)

-

Cysteine-containing RGD peptide (e.g., GCGYGRGDSPG)

-

Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)

-

Photoinitiator (if photopolymerization is used for hydrogel formation)

-

Purification system

Procedure:

-

Preparation of Precursor Solutions:

-

Dissolve the acrylate-modified hydrogel precursor in the TEOA buffer to the desired concentration.

-

Dissolve the cysteine-containing RGD peptide in the TEOA buffer to the desired concentration.

-

-

Conjugation Reaction:

-

Mix the hydrogel precursor solution with the RGD peptide solution. The reaction will proceed at room temperature. The reaction time can vary from minutes to hours depending on the reactivity of the components.

-

-

Hydrogel Formation (if applicable):

-

If the hydrogel is formed in situ, add a photoinitiator (if needed) and expose to UV light for the required duration to initiate crosslinking.

-

-

Purification:

-

Purify the RGD-functionalized hydrogel by dialysis against PBS or deionized water to remove any unreacted peptide.

-

Protocol 3: RGD Conjugation to Amine-Containing Hydrogels via Sulfo-SMCC Chemistry

This protocol is for hydrogels with primary amine groups and peptides with a thiol group.

Materials:

-

Amine-containing hydrogel

-

Cysteine-containing RGD peptide

-

Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC)

-

Conjugation Buffer: PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system

Procedure:

-

Activation of Amine-Containing Hydrogel:

-

Dissolve Sulfo-SMCC in Conjugation Buffer immediately before use.

-

Add the Sulfo-SMCC solution to the amine-containing hydrogel (typically a 10- to 20-fold molar excess of Sulfo-SMCC to amine groups).

-

Incubate for 30-60 minutes at room temperature.

-

-

Removal of Excess Crosslinker:

-

Wash the hydrogel with Conjugation Buffer to remove unreacted Sulfo-SMCC.

-

-

Conjugation of Thiol-Containing Peptide:

-

Dissolve the cysteine-containing RGD peptide in Conjugation Buffer.

-

Add the peptide solution to the maleimide-activated hydrogel.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification:

-

Purify the hydrogel by extensive dialysis against PBS.

-

Key Experiments for Characterization

-

Quantification of Immobilized RGD: Use a fluorescently labeled RGD peptide or a colorimetric assay (e.g., BCA assay after hydrolysis) to determine the concentration of conjugated RGD.

-

Mechanical Testing: Perform rheology or compression testing to assess the effect of RGD functionalization on the hydrogel's mechanical properties.

-

Cell Adhesion and Spreading Assay: Seed cells onto the hydrogels and quantify the number of adherent cells and their spreading area after a defined period using microscopy and image analysis software.

-

Cell Viability Assay: Use assays like Live/Dead staining or MTT to assess the cytocompatibility of the functionalized hydrogel.

-

Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting or immunofluorescence to analyze the expression of markers related to cell adhesion (e.g., vinculin, paxillin), proliferation (e.g., Ki67), and differentiation (e.g., osteocalcin for osteogenesis, aggrecan for chondrogenesis).

Conclusion

The functionalization of hydrogels with this compound provides a powerful tool to create biomimetic scaffolds that can actively direct cellular behavior. By carefully selecting the conjugation chemistry and controlling the RGD concentration, researchers can tailor their hydrogel systems for specific applications in tissue engineering, regenerative medicine, and drug delivery. The protocols and data presented in these application notes serve as a comprehensive guide for the successful implementation of RGD functionalization in your research.

References

- 1. researchgate.net [researchgate.net]

- 2. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

RGD Trifluoroacetate: A Versatile Tool for Interrogating Integrin-Mediated Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a fundamental recognition motif for many integrin subtypes, which are heterodimeric cell surface receptors crucial for cell-ECM (extracellular matrix) adhesion, signaling, and mechanotransduction. RGD-containing peptides, such as RGD Trifluoroacetate, serve as valuable tools to competitively inhibit integrin-ligand interactions, thereby enabling the study of integrin-mediated cellular processes. These processes are pivotal in numerous physiological and pathological conditions, including cell adhesion, migration, proliferation, differentiation, angiogenesis, and cancer metastasis.

This compound and its derivatives are widely used to probe the function of specific integrin subtypes and to elucidate the downstream signaling cascades they trigger. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate integrin-mediated signaling.

Data Presentation: Quantitative Analysis of RGD Peptide-Integrin Interactions

The inhibitory potency of RGD peptides is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the integrin-ligand binding. The following table summarizes the reported IC50 values for a well-characterized cyclic RGD peptide, Cyclo(RGDyK) trifluoroacetate, against various integrin subtypes.

| Compound | Integrin Subtype | IC50 (nM) |

| Cyclo(RGDyK) trifluoroacetate | αVβ3 | 20 |

| Cyclo(RGDyK) trifluoroacetate | αVβ5 | 4000 |

| Cyclo(RGDyK) trifluoroacetate | αIIbβ3 | 3000 |

Note: The binding affinity and selectivity of RGD peptides can be significantly influenced by their conformation (linear vs. cyclic) and the amino acids flanking the RGD motif.[1]

Visualization of Key Processes

Integrin-Mediated Signaling Pathway

The binding of RGD-containing ligands to integrins initiates a cascade of intracellular signaling events. A key early event is the clustering of integrins and the recruitment of scaffolding and signaling proteins to form focal adhesions. This leads to the activation of Focal Adhesion Kinase (FAK) and Src family kinases, which in turn modulate downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, ultimately influencing cell behavior.

Caption: Integrin signaling cascade initiated by ECM binding and inhibited by RGD peptides.

Experimental Workflow: Cell Adhesion Assay

This workflow outlines the key steps in a cell adhesion assay to assess the inhibitory effect of this compound.

Caption: Workflow for a cell adhesion inhibition assay using this compound.

Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve the lyophilized this compound powder in a sterile, high-quality solvent such as sterile phosphate-buffered saline (PBS) or cell culture medium without serum. For higher concentrations, dimethyl sulfoxide (DMSO) can be used, but the final concentration of DMSO in the cell culture should be kept below 0.1% to avoid cytotoxicity.

-

Stock Concentration: Prepare a stock solution of 1 to 10 mg/mL. Vortex briefly to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 1: Cell Adhesion Inhibition Assay

This assay measures the ability of this compound to inhibit cell attachment to an ECM-coated surface.

Materials:

-

96-well tissue culture plates

-

ECM protein solution (e.g., Fibronectin, Vitronectin at 10 µg/mL in sterile PBS)

-

Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)

-

Cell suspension of interest in serum-free medium

-

This compound stock solution

-

Control peptide (e.g., RGE Trifluoroacetate) stock solution

-

Cell staining solution (e.g., 0.5% Crystal Violet in 20% methanol)

-

Solubilization buffer (e.g., 10% acetic acid)

-

Plate reader

Procedure:

-

Plate Coating: Add 50 µL of ECM protein solution to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.

-

Washing: Aspirate the coating solution and wash the wells twice with 100 µL of sterile PBS.

-

Blocking: Add 100 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.

-

Peptide Treatment: Prepare serial dilutions of this compound and the control peptide in serum-free medium. In separate tubes, mix the cell suspension with the peptide solutions at the desired final concentrations. Incubate for 30 minutes at 37°C.

-

Seeding: Aspirate the blocking buffer from the plate and add 100 µL of the cell-peptide mixture to each well.

-

Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow for cell adhesion.

-

Washing: Gently wash the wells twice with 100 µL of PBS to remove non-adherent cells.

-

Staining: Add 50 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Washing: Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.

-

Quantification: Measure the absorbance at 570-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

Protocol 2: Cell Migration (Transwell) Assay

This assay, also known as a Boyden chamber assay, assesses the effect of this compound on cell migration towards a chemoattractant.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

24-well plates

-

Chemoattractant (e.g., medium with 10% Fetal Bovine Serum (FBS))

-

Serum-free medium

-

Cell suspension of interest

-

This compound stock solution

-

Cotton swabs

-

Fixing solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Microscope

Procedure:

-

Preparation: Place the Transwell inserts into the wells of a 24-well plate.

-

Chemoattractant: Add 600 µL of medium containing the chemoattractant to the lower chamber of each well. In control wells, add serum-free medium.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1-5 x 10^5 cells/mL.

-

Peptide Treatment: Treat the cell suspension with various concentrations of this compound or a control peptide for 30 minutes at 37°C.

-

Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migratory rate (typically 4-24 hours).

-

Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

-

Fixation: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixing solution for 15 minutes at room temperature.

-

Staining: Stain the migrated cells by immersing the insert in a staining solution for 15-20 minutes.

-

Washing: Gently wash the inserts in water to remove excess stain.

-

Imaging and Quantification: Allow the inserts to air dry. Count the number of migrated cells in several representative fields of view using a microscope.

Protocol 3: Western Blot Analysis of Integrin Signaling

This protocol is used to detect changes in the phosphorylation status of key signaling proteins downstream of integrin activation, such as FAK, Src, Akt, and ERK, in response to this compound treatment.

Materials:

-

Cell culture dishes

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pFAK, anti-FAK, anti-pAkt, anti-Akt, anti-pERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include an untreated control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Scrape the cell lysates and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-pFAK) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-FAK).

Conclusion

This compound is an indispensable tool for researchers studying integrin biology. By competitively inhibiting the interaction between integrins and their natural ligands, it allows for the detailed investigation of integrin-mediated signaling pathways and their role in a wide array of cellular functions. The protocols provided here offer a starting point for utilizing this compound to dissect the complexities of integrin signaling in various experimental systems. As with any experimental tool, optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended.

References

Application Notes and Protocols for Fluorescent Labeling of RGD Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine-Glycine-Aspartic acid (RGD) peptides are crucial tools in biomedical research and drug development due to their ability to specifically target integrins, cell surface receptors involved in cell adhesion, signaling, and angiogenesis. Fluorescently labeling RGD peptides enables their use in a wide range of applications, including in vitro and in vivo imaging, flow cytometry, and receptor-binding assays.[1][2][3] This document provides a detailed protocol for the fluorescent labeling of RGD peptides, specifically addressing those supplied as a trifluoroacetate (TFA) salt. The TFA counterion, a remnant from solid-phase peptide synthesis and purification, can potentially influence experimental outcomes, and its consideration is a key aspect of this protocol.[4][5]

The most common strategy for labeling peptides involves the reaction of an amine-reactive fluorescent dye, such as an N-hydroxysuccinimide (NHS) ester, with a primary amine on the peptide. This primary amine can be the N-terminal alpha-amine or the epsilon-amine of a lysine residue within the peptide sequence.

Key Considerations

1. RGD Peptide: The RGD peptide should have a primary amine available for labeling. This is typically the N-terminus or a lysine side chain. The purity of the peptide is critical for achieving high labeling efficiency and a well-defined final product.

2. Trifluoroacetate (TFA) Counterion: Peptides are often supplied as TFA salts, which can lower the pH of the peptide solution and potentially interfere with the labeling reaction by protonating the primary amines. It is crucial to perform the labeling reaction in a buffer with a pH of 8.0-9.0 to ensure the target amine is deprotonated and sufficiently nucleophilic. In some instances, removal of TFA through salt exchange may be necessary for sensitive applications, though for most labeling reactions, buffering to the correct pH is sufficient.

3. Fluorescent Dye: Amine-reactive dyes, particularly NHS esters, are widely used for their reactivity and the stable amide bond they form with primary amines. The choice of dye will depend on the specific application, considering its excitation and emission wavelengths, brightness, photostability, and solubility.

Experimental Protocols

Protocol 1: Labeling RGD Trifluoroacetate with an NHS-Ester Fluorescent Dye

This protocol describes the labeling of an RGD peptide containing a primary amine (e.g., at the N-terminus or on a lysine residue) with a generic amine-reactive NHS-ester dye.

Materials:

-

This compound peptide

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

0.1 M Sodium bicarbonate buffer (pH 8.3)

-

Purification column (e.g., size-exclusion or reversed-phase HPLC)

-

Lyophilizer

Procedure:

-

Peptide Preparation:

-

Accurately weigh the this compound peptide.

-

Dissolve the peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution.

-

-

Dye Preparation:

-

Prepare a stock solution of the fluorescent dye NHS ester in anhydrous DMF or DMSO at a concentration of 10 mg/mL. This should be done immediately before use as NHS esters are susceptible to hydrolysis.

-

-

Labeling Reaction:

-

Add the fluorescent dye solution to the peptide solution. A molar excess of the dye is typically used to drive the reaction to completion. A starting point is an 8-fold molar excess of the dye over the peptide.

-

The optimal dye-to-peptide ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. Gentle stirring or occasional vortexing can improve conjugation efficiency.

-

-

Purification of the Labeled Peptide:

-

Purify the fluorescently labeled peptide from unreacted dye and byproducts.

-

Size-Exclusion Chromatography (e.g., PD-10 desalting column): This is a quick method suitable for removing unconjugated dye.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity of the labeled peptide. It allows for the separation of unlabeled peptide, multi-labeled peptide, and free dye from the desired mono-labeled product.

-

-

Characterization and Quantification:

-

Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical RP-HPLC.

-

Quantify the concentration of the labeled peptide using UV-Vis spectroscopy by measuring the absorbance of the peptide (e.g., at 280 nm if it contains Trp or Tyr) and the dye at its specific maximum absorbance wavelength.

-

-

Storage:

-

Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

-

Data Presentation

Table 1: Recommended Starting Conditions for RGD Labeling

| Parameter | Recommended Value | Notes |

| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |

| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Ensures the target amine is deprotonated. |

| Dye Solvent | Anhydrous DMF or DMSO | Prepare fresh to avoid hydrolysis of the NHS ester. |

| Dye:Peptide Molar Ratio | 5:1 to 10:1 | An 8-fold molar excess is a good starting point. |

| Reaction Time | 1-4 hours | Can be extended to overnight at 4°C. |

| Reaction Temperature | Room Temperature | |

| Purification Method | RP-HPLC | Provides the highest purity. |

Table 2: Common Amine-Reactive Fluorescent Dyes for Peptide Labeling

| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Features |

| FITC (Fluorescein isothiocyanate) | 495 | 517 | Bright, but pH sensitive and prone to photobleaching. |

| Alexa Fluor™ 488 | 495 | 519 | Photostable and pH-insensitive alternative to FITC. |

| Cy®3 | 550 | 570 | Bright and photostable, suitable for multiplexing. |

| Cy®5 | 650 | 670 | Emits in the far-red spectrum, good for in vivo imaging. |

| TAMRA (Tetramethylrhodamine) | 555 | 580 | Commonly used as a FRET acceptor. |

Visualizations

Caption: Experimental workflow for fluorescently labeling this compound.

Caption: Chemical principle of labeling a primary amine with an NHS-ester dye.

References

- 1. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 2. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 3. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]

- 4. genscript.com [genscript.com]

- 5. genscript.com [genscript.com]

Application Notes and Protocols for In Vivo Tumor Targeting using RGD Trifluoroacetate

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of Arginine-Glycine-Aspartic acid (RGD) trifluoroacetate peptides for in vivo tumor targeting. The protocols focus on leveraging the interaction between RGD peptides and integrin receptors, which are often overexpressed on tumor cells and neovasculature.

Introduction

The RGD peptide sequence is a well-established motif for targeting tumors.[1][2][3] It functions by binding to integrin receptors, particularly αvβ3 and αvβ5, which play a crucial role in tumor angiogenesis, metastasis, and survival.[1][4] By conjugating RGD peptides to imaging agents or therapeutic molecules, selective delivery to the tumor site can be achieved, enhancing efficacy and reducing off-target effects. The trifluoroacetate salt is a common counter-ion for purified peptides and typically does not interfere with the biological activity of the RGD motif in vivo.

Data Presentation

The following tables summarize quantitative data from representative studies on RGD peptide-based tumor targeting, providing insights into binding affinities and in vivo imaging performance.

Table 1: In Vitro Integrin αvβ3 Binding Affinity

| RGD Conjugate | Cell Line | IC50 (nM) | Reference |

| Cy5.5-RGD Monomer | U87MG | 42.9 ± 1.2 | |

| Cy5.5-RGD Dimer | U87MG | 27.5 ± 1.2 | |

| Cy5.5-RGD Tetramer | U87MG | 12.1 ± 1.3 | |

| [¹⁸F]AlF-NOTA-RGD₂ | U87MG | 46 ± 4.4 | |

| [⁶⁴Cu]Cu-DOTA-RGD Tetramer | U87MG | 35 | |

| [⁶⁴Cu]Cu-DOTA-RGD Octamer | U87MG | 10 | |

| ¹⁸F-labeled RGD Peptides | U87MG | 3 - 7 µM |

Table 2: In Vivo Tumor Targeting and Biodistribution

| Imaging Probe | Tumor Model | Time Post-Injection | Tumor-to-Normal Tissue Ratio | Tumor Uptake (%ID/g) | Reference |

| Cy5.5-RGD Monomer | U87MG | 4 h | 3.18 ± 0.16 | - | |

| Cy5.5-RGD Dimer | U87MG | 4 h | 2.98 ± 0.05 | - | |

| Cy5.5-RGD Tetramer | U87MG | 4 h | 3.63 ± 0.09 | - | |

| ¹³¹I-cRGD | Melanoma | 24 h | T/M = 6.34, T/B = 1.1 | - | |

| ⁹⁹Tcm-c(RGD)₂ | B16 Melanoma | 6 h | T/B = 2.15 ± 0.24, T/M = 5.07 ± 0.03 | - | |

| [¹⁸F]FPTA-RGD2 | U87MG | 1 h | - | 2.1 ± 0.4 | |

| [¹⁸F]-SiFA-RGD | U87MG | - | - | 5.3 | |

| [⁶⁴Cu]Cu-AmBaSar-c(RGD) Dimer | - | 20 h | - | 1.76 ± 0.38 |

T/M = Tumor-to-Muscle; T/B = Tumor-to-Blood; %ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

Animal Tumor Model Establishment

A robust and reproducible tumor model is critical for evaluating the efficacy of RGD-targeted agents. The following protocol describes the establishment of a subcutaneous xenograft model using a human glioblastoma cell line.

Materials:

-

U87MG human glioblastoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin

-

Phosphate Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Matrigel (optional, can enhance tumor take rate)

-

6-8 week old immunodeficient mice (e.g., athymic nude or SCID)

-

27-30 gauge needles and 1 mL syringes

Protocol:

-

Culture U87MG cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the culture medium and wash the cells with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cells at 1,000 rpm for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in sterile PBS or serum-free medium.

-

Count the cells using a hemocytometer and determine cell viability (e.g., via trypan blue exclusion).

-

Adjust the cell concentration to 1 x 10⁷ cells per 100 µL in sterile PBS. For enhanced tumor formation, the cell suspension can be mixed 1:1 with Matrigel.

-

Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the flank or shoulder region.

-

Monitor the mice for tumor growth. Tumors are typically ready for experimental use when they reach a diameter of 0.4-0.6 cm.

In Vivo Optical Imaging Protocol

This protocol outlines the use of near-infrared (NIR) fluorescently labeled RGD peptides for non-invasive imaging of tumor integrin expression.

Materials:

-

Tumor-bearing mice (from Protocol 1)

-

NIR-labeled RGD peptide (e.g., Cy5.5-RGD or Cy7-RGD) dissolved in sterile saline or PBS

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia system (e.g., isoflurane inhalation)

Protocol:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Acquire a baseline fluorescence image of the mouse before injecting the probe.

-

Administer the NIR-labeled RGD peptide via tail vein injection. The exact dose will depend on the specific probe and instrumentation, but a typical starting point is in the nanomolar range per animal.

-

Acquire fluorescence images at various time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours) to monitor the biodistribution and tumor accumulation of the probe.

-

For specificity control (blocking experiment), co-inject a large excess of unlabeled RGD peptide (e.g., c(RGDyK)) with the labeled probe in a separate cohort of mice. A significant reduction in tumor fluorescence in the blocked group indicates receptor-specific targeting.

-

Analyze the images by drawing regions of interest (ROIs) over the tumor and a contralateral normal tissue area (e.g., muscle) to calculate the tumor-to-normal tissue ratio.

Ex Vivo Biodistribution Study

This protocol provides a quantitative assessment of the distribution of a radiolabeled RGD peptide in various organs and the tumor.

Materials:

-

Tumor-bearing mice (from Protocol 1)

-

Radiolabeled RGD peptide (e.g., ¹³¹I-RGD, ⁹⁹mTc-RGD, or ¹⁸F-RGD) in a sterile, injectable solution

-

Gamma counter or appropriate radiation detection instrument

-

Dissection tools

-

Scales for weighing organs

Protocol:

-

Inject a known amount of the radiolabeled RGD peptide intravenously into tumor-bearing mice.

-

At predetermined time points (e.g., 1, 4, 24 hours), euthanize the mice.

-

Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle) and the tumor.

-

Wash the tissues to remove excess blood, blot dry, and weigh them.

-

Measure the radioactivity in each organ and the tumor using a gamma counter.

-

Also, measure the radioactivity of a standard sample of the injectate to calculate the total injected dose.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor. This allows for a quantitative comparison of probe accumulation across different tissues.

Visualizations

Signaling Pathway of RGD-Integrin Mediated Targeting

Caption: RGD-Integrin mediated endocytosis for targeted delivery.

Experimental Workflow for In Vivo Tumor Targeting

Caption: Workflow for evaluating RGD-targeted agents in vivo.

Logical Relationship of RGD Multimerization and Targeting Efficacy

Caption: Effect of RGD multimerization on targeting efficacy.

References

- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RGD Trifluoroacetate-Conjugated Nanoparticles in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of therapeutic agents to diseased tissues remains a significant challenge in drug development. One promising strategy involves the functionalization of nanoparticles with ligands that bind to specific receptors overexpressed on the surface of target cells. The arginine-glycine-aspartic acid (RGD) peptide sequence is a well-established targeting moiety that specifically recognizes and binds to integrin receptors, particularly αvβ3 and αvβ5, which are often upregulated in tumor cells and angiogenic vasculature.[1][2] This targeted approach enhances the accumulation of drug-loaded nanoparticles at the tumor site, thereby increasing therapeutic efficacy while minimizing off-target side effects.[2]

This document provides detailed protocols and application notes for the preparation, characterization, and evaluation of RGD trifluoroacetate-conjugated nanoparticles for targeted drug delivery. The use of RGD as a trifluoroacetate (TFA) salt is common following solid-phase peptide synthesis and purification, where TFA is used as a cleavage reagent.[3][4]

Key Principles of RGD-Targeted Nanoparticle Drug Delivery

RGD-conjugated nanoparticles exploit the biological mechanism of receptor-mediated endocytosis for cellular entry. Integrins, upon binding to the RGD ligand on the nanoparticle surface, trigger signaling cascades that lead to the internalization of the nanoparticle-receptor complex. This process facilitates the intracellular delivery of the encapsulated or conjugated therapeutic payload.

Logical Relationship of RGD-Targeted Drug Delivery

Caption: Logical flow of RGD-nanoparticle targeted drug delivery.

Experimental Protocols

Protocol 1: Synthesis of this compound-Conjugated Nanoparticles

This protocol describes a general method for the conjugation of RGD peptide (as a TFA salt) to pre-formed nanoparticles with surface-accessible functional groups (e.g., amines or carboxyls). An example using amine-functionalized nanoparticles and a carboxyl-containing RGD peptide is provided.

Materials:

-

Amine-functionalized nanoparticles (e.g., PEI-coated iron oxide NPs, aminated silica NPs).

-

c(RGDfK)-TFA (cyclic RGD peptide trifluoroacetate salt) or similar RGD peptide with a free carboxyl group.

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

-

N-Hydroxysuccinimide (NHS).

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0).

-

Phosphate-buffered saline (PBS, pH 7.4).

-

Anhydrous Dimethylformamide (DMF).

-

Dialysis membrane (MWCO appropriate for the nanoparticle size).

-

Deionized (DI) water.

Procedure:

-

Activation of RGD Peptide:

-

Dissolve c(RGDfK)-TFA in anhydrous DMF.

-

Add EDC and NHS in a 1.2:1.2 molar excess relative to the RGD peptide.

-

Stir the reaction mixture at room temperature for 4 hours in the dark to activate the carboxyl group of the RGD peptide.

-

-

Conjugation to Nanoparticles:

-

Disperse the amine-functionalized nanoparticles in MES buffer.

-

Add the activated RGD-NHS ester solution dropwise to the nanoparticle suspension while stirring.

-

Allow the reaction to proceed overnight at room temperature with continuous stirring.

-

-

Purification:

-

Quench the reaction by adding an excess of a primary amine-containing molecule (e.g., Tris buffer) to react with any remaining NHS esters.

-

Purify the RGD-conjugated nanoparticles by dialysis against PBS (pH 7.4) for 48 hours with frequent buffer changes to remove unreacted peptide and coupling agents.

-

Alternatively, for larger nanoparticles, purification can be achieved by repeated centrifugation and resuspension in PBS.

-

-

Characterization and Storage:

-

Characterize the resulting RGD-conjugated nanoparticles for size, zeta potential, and successful conjugation (see Protocol 3).

-

Store the nanoparticle suspension at 4°C.

-

Protocol 2: Drug Loading into RGD-Conjugated Nanoparticles

This protocol outlines a common method for loading a hydrophobic drug (e.g., Paclitaxel, Doxorubicin) into polymeric RGD-conjugated nanoparticles using an oil-in-water emulsion solvent evaporation technique.

Materials:

-

RGD-conjugated polymeric nanoparticles (e.g., RGD-PLGA).

-

Hydrophobic drug (e.g., Paclitaxel).

-

Dichloromethane (DCM) or another suitable organic solvent.

-

Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in DI water).

-

DI water.

Procedure:

-

Organic Phase Preparation:

-

Dissolve a known amount of RGD-conjugated polymer and the hydrophobic drug in DCM.

-

-

Emulsification:

-

Add the organic phase dropwise to the aqueous PVA solution under high-speed homogenization or sonication to form an oil-in-water emulsion.

-

-

Solvent Evaporation:

-

Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid, drug-loaded nanoparticles.

-

-

Collection and Washing:

-

Collect the nanoparticles by ultracentrifugation.

-

Wash the nanoparticles three times with DI water to remove residual PVA and unloaded drug.

-

-